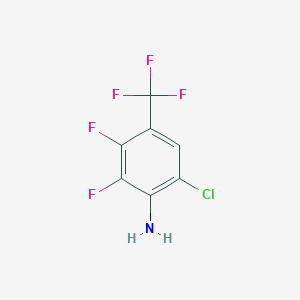

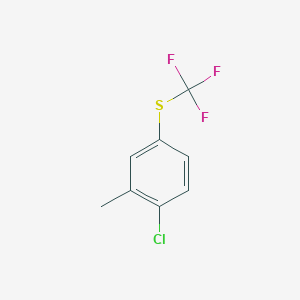

6-Chloro-2,3-difluoro-4-(trifluoromethyl)aniline, 98%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic trifluoromethoxylation of alkyl halides . Chlorine/fluorine exchange using trichloromethylpyridine has also been reported .Molecular Structure Analysis

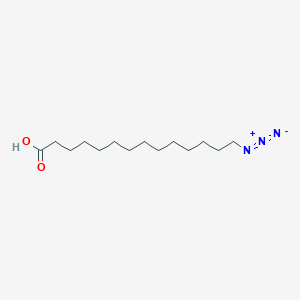

The InChI code for this compound is 1S/C7H4F5N/c8-4-2-1-3 (7 (10,11)12)6 (13)5 (4)9/h1-2H,13H2 . This indicates the presence of a nitrogen atom, five fluorine atoms, a chlorine atom, and several carbon and hydrogen atoms in the molecule.Physical And Chemical Properties Analysis

This compound is a solid or liquid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique

Synthesis and Structural Properties

The chemical reactivity and structural properties of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)aniline make it a valuable compound in the synthesis of novel materials and intermediates. For example, its involvement in the formation of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones through the reaction with chloral and subsequent treatment with thioglycolic acid showcases its role in producing compounds with potential for material science and chemistry applications (Issac & Tierney, 1996).

Environmental Applications

The fluorinated structure of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)aniline is analogous to per- and polyfluoroalkyl substances (PFASs), which are of significant concern due to their environmental persistence and potential health risks. Research into fluorinated alternatives and their environmental fate, including the study of novel fluorinated compounds, provides insights into potential less harmful substitutes for PFASs. This context includes the investigation of hexafluoropropylene oxide dimer (HFPO-DA) and related compounds as dominant perfluorinated pollutants, suggesting the importance of understanding the environmental behavior of structurally related fluorinated anilines (Wang et al., 2019).

Organic Synthesis and Drug Design

In the realm of organic synthesis and drug design, the unique properties conferred by the trifluoromethyl group in 6-Chloro-2,3-difluoro-4-(trifluoromethyl)aniline are invaluable. The trifluoromethyl group is known to significantly affect the pharmacokinetic and pharmacodynamic properties of compounds, making this chemical a critical building block in the development of new pharmaceuticals. Its utility in enhancing the activity and stability of drugs is exemplified in the strategic placement of the trifluoromethyl substituent in antitubercular agents, demonstrating its potential to improve potency and drug-like properties (Thomas, 1969).

Safety and Hazards

Mécanisme D'action

Target of Action

Anilines, in general, are known to interact with various biological targets, depending on their specific chemical structure .

Mode of Action

It’s worth noting that anilines are often used in organic synthesis, suggesting that they may interact with their targets through covalent bonding or intermolecular forces .

Biochemical Pathways

Anilines are known to participate in various chemical reactions, including the suzuki–miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

The compound’s chemical structure suggests that it may have significant reactivity, potentially leading to various biological effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)aniline. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity .

Propriétés

IUPAC Name |

6-chloro-2,3-difluoro-4-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF5N/c8-3-1-2(7(11,12)13)4(9)5(10)6(3)14/h1H,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXZMNBNIFKFNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)N)F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF5N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654242 |

Source

|

| Record name | 6-Chloro-2,3-difluoro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

914635-28-2 |

Source

|

| Record name | 6-Chloro-2,3-difluoro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((((2,4-Difluorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6355718.png)

![[2,6-Bis(trifluoromethyl)phenyl]phenyl ether; 98%](/img/structure/B6355780.png)

![1-[4-(2-Chloro-6-fluoro-4-(trifluoromethyl)-phenoxy)phenyl]ethanone; 98%](/img/structure/B6355797.png)

![2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxene-5,7-dicarboxylic acid, 95%](/img/structure/B6355811.png)